molecular formula C11H9NO3 B563040 7-Hydroxy-2-methylquinoline-3-carboxylic acid CAS No. 103853-86-7

7-Hydroxy-2-methylquinoline-3-carboxylic acid

Cat. No.: B563040
CAS No.: 103853-86-7
M. Wt: 203.197
InChI Key: CPTHZUWTFCWUNH-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methylquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound features a quinoline core structure with a hydroxyl group at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Hydroxy-2-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division in microorganisms . Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-2-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl, methyl, and carboxylic acid groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

7-Hydroxy-2-methylquinoline-3-carboxylic acid (CAS Number: 103853-86-7) is a member of the quinoline family, characterized by its unique chemical structure that includes a hydroxyl group, a methyl group, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of this compound is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. Its structure allows for various chemical reactions, making it a versatile compound in both synthetic organic chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA replication and cell division. Notably, it has been shown to inhibit DNA gyrase and topoisomerase, which are crucial for the survival of many microorganisms. The compound's interaction with these enzymes disrupts normal cellular processes, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

PathogenInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus240.125
Klebsiella pneumoniae250.0625
Pseudomonas aeruginosa22-

Antiviral Activity

In addition to its antibacterial effects, this compound has also been investigated for its antiviral potential. It has shown activity against Hepatitis B virus (HBV), where derivatives of quinoline compounds were found to inhibit HBV replication significantly at concentrations as low as 10 µM .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell growth and survival is currently under investigation, with promising results indicating potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was tested against six pathogenic strains, showing superior activity compared to conventional antibiotics like ciprofloxacin .
  • Antiviral Research : In vitro studies on HBV revealed that certain derivatives of the compound could inhibit viral replication significantly. This research underscores the importance of further exploring quinoline derivatives in antiviral drug development .

Properties

IUPAC Name

7-hydroxy-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-9(11(14)15)4-7-2-3-8(13)5-10(7)12-6/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKDKJHUCYEHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723614
Record name 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103853-86-7
Record name 2-Methyl-7-oxo-1,7-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-Methoxy-2-methylquinoline-3-carboxylic acid (100 mg, 0.46 mmol) was suspended in HBr (aq.) (48%, 5 ml) and heated at 105° C. overnight. The reaction was cooled to ambient temperature. The precipitate was collected by filtration and dried under high vacuum to afford the title compound as a yellow solid (86 mg, 91%).
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91%

Synthesis routes and methods II

Procedure details

Ethyl 7-hydroxy-2-methylquinoline-3-carboxylate (V), where R3 is —CH3, is obtained in two steps from commercially available or synthetically accessible 7-methoxy-2-methylquinoline-3-carboxylic acid. Demethylation of 7-methoxy-2-methylquinoline-3-carboxylic acid, employing methods previously described, for example, HBr in H2O, at temperatures ranging from 80° C. to about 100° C., preferably ° C. for a period of 0.5 h to 24 h, preferably about 2 h provides 7-hydroxy-2-methylquinoline-3-carboxylic acid. Subsequent esterification of 7-hydroxy-2-methylquinoline-3-carboxylic acid employing methods previously described, provides ethyl 7-hydroxy-2-methylquinoline-3-carboxylate (V), where R3 is —CH3.
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